3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSFCTTYMFLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pinner Reaction-Based Cyclization Strategies
Adaptation of the Pinner Reaction for Amidino Intermediate Formation
The Pinner reaction, a classical method for synthesizing imino ethers from nitriles and alcohols, has been adapted for thiadiazole synthesis. In the context of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine, the reaction begins with 3-methoxypropionitrile (CH₃OCH₂CH₂CN) as the starting material. Treatment with anhydrous ethanol and hydrogen chloride gas generates the Pinner salt, 3-methoxypropionimidic acid ethyl ester hydrochloride (CH₃OCH₂CH₂C(=NH)OEt·HCl), via acid-catalyzed nucleophilic addition.
Key Parameters:
Amidination and Cyclization via Bromine or Hypochlorite Routes
The Pinner salt is subsequently treated with gaseous ammonia to yield 3-methoxypropionamidine (CH₃OCH₂CH₂C(=NH)NH₂). Cyclization to form the thiadiazole ring proceeds via two distinct pathways:
Bromine-Mediated Cyclization
Reaction with bromine (Br₂) and potassium thiocyanate (KSCN) in dry methanol at 0–5°C facilitates intramolecular N–S bond formation. Sodium methoxide (NaOMe) acts as a base, deprotonating intermediates to drive the reaction.
Optimized Conditions:
- Molar Ratios: 1.1 eq KSCN, 3.1 eq NaOMe, 1.5 eq Br₂ relative to amidine
- Yield: ~70–80% (extrapolated from analogous 3-methyl derivatives)
- Isolation: Ethyl acetate extraction followed by crystallization
Hypochlorite-Mediated Cyclization
Sodium hypochlorite (NaOCl) oxidizes the amidine to an intermediate chloramine species, which reacts with thiocyanate under basic conditions. This route avoids bromine handling and achieves higher isotopic purity (>95%) in related compounds.
Critical Factors:
Thiourea Intermediate Route via Nucleophilic Substitution
Synthesis of 3-(2-Methoxyethyl)-Thiourea
An alternative approach involves the condensation of 3-methoxypropylamine (CH₃OCH₂CH₂NH₂) with potassium thiocyanate (KSCN) in acidic media. The resulting thiourea derivative undergoes oxidative cyclization using iodine (I₂) or hydrogen peroxide (H₂O₂) to form the thiadiazole ring.
Reaction Scheme:
- CH₃OCH₂CH₂NH₂ + KSCN → CH₃OCH₂CH₂NHCSNH₂
- Oxidative cyclization → this compound
Advantages:
NaH–DMF-Promoted Dehydrogenative N–S Bond Formation
Radical-Based Cyclization Mechanism
A recent advance (2024) employs sodium hydride (NaH) in dimethylformamide (DMF) to promote dehydrogenative coupling. This transition-metal-free method utilizes thioacylamidine intermediates generated from 3-methoxypropionamidine and aryl dithioesters.
Mechanistic Insights:
- Deprotonation of DMF generates a carbamoyl anion, initiating radical formation.
- Intramolecular N–S bond formation occurs via radical recombination.
- Aromatic stabilization drives the reaction to completion.
Optimized Protocol:
Comparative Analysis of Synthetic Methods
| Parameter | Pinner/Bromine Route | Hypochlorite Route | Thiourea Oxidation | NaH–DMF Method |
|---|---|---|---|---|
| Reaction Time | 4–6 hours | 3–5 hours | 8–12 hours | 12–24 hours |
| Yield | 70–80% | 75–85% | 60–70% | 65–75% |
| Hazard Profile | High (Br₂) | Moderate (NaOCl) | Low (I₂/H₂O₂) | Low (NaH) |
| Isotopic Purity | >90% | >95% | N/A | N/A |
| Scalability | Industrial | Pilot-scale | Industrial | Lab-scale |
Key Observations:
- The hypochlorite route offers superior yield and purity but requires precise temperature control.
- The NaH–DMF method eliminates halogens but has longer reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The methoxyethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The thiadiazole ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Table 1: Key 1,2,4-Thiadiazol-5-amine Derivatives and Their Properties
*Calculated based on molecular formula C₅H₉N₃OS.
Structural and Functional Comparisons
Electronic and Steric Effects
- Aryl vs. In contrast, the 2-methoxyethyl group in the target compound introduces electron-donating methoxy and flexible ethyl chains, likely improving solubility and reducing steric hindrance. Trichloromethyl substitution (CAS 7523-57-1) significantly increases molecular weight and hydrophobicity but raises safety concerns due to its classification as hazardous .
Biological Activity
3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties. The unique methoxyethyl substituent is believed to enhance its solubility and bioavailability, potentially influencing its biological effectiveness.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a thiadiazole ring with a methoxyethyl group that may facilitate interactions with biological targets.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors in biological systems. The presence of the methoxyethyl group enhances the compound's capacity to penetrate cell membranes, thereby increasing its bioavailability and potential effectiveness against various targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.14 mM |
| Staphylococcus aureus | 0.59 mM |
| Candida albicans | Moderate inhibition observed |
Preliminary findings suggest that the compound may inhibit bacterial growth by interfering with cell wall synthesis or function .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 35.81 μM for selected derivatives
These results indicate that the compound could serve as a lead for developing new anticancer agents .
Case Studies
- Study on Thiadiazole Derivatives : A study evaluated multiple thiadiazole derivatives for their antimicrobial and anticancer activities. The derivatives exhibited varying degrees of effectiveness against common bacterial strains and cancer cell lines, suggesting that structural modifications can significantly impact biological activity .
- Ionic Liquid Applications : Research has demonstrated that this compound can be utilized in ionic liquid forms to enhance solubility and stability in pharmaceutical applications. This approach has shown promise in improving drug synthesis processes and reducing environmental impacts in agrochemical production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
